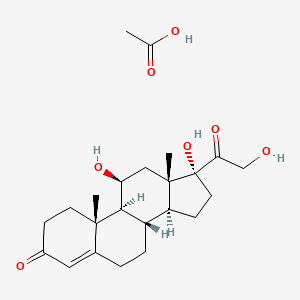
Hydrocortisone/Acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocortisone and acetic acid is a combination compound used primarily in otic solutions for treating infections of the external auditory canal. Hydrocortisone is a corticosteroid that reduces inflammation, while acetic acid is an antibacterial and antifungal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocortisone can be synthesized from cortisone acetate through a series of reactions including keto protection, keto reduction, and deprotection . Acetic acid is typically produced industrially via the methanol carbonylation process, where methanol and carbon monoxide react in the presence of a catalyst to form acetic acid .
Industrial Production Methods
Hydrocortisone acetate is prepared by subjecting a steroid raw material to alkynylation, catalytic oxidation, and addition reactions . This method is efficient, environmentally friendly, and suitable for large-scale production. Acetic acid is produced on an industrial scale using the methanol carbonylation process, which is highly efficient and widely used in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone undergoes various chemical reactions including oxidation, reduction, and substitution. Acetic acid primarily participates in acid-base reactions and esterification.
Common Reagents and Conditions
Oxidation: Hydrocortisone can be oxidized using reagents like potassium permanganate.
Reduction: Reduction of hydrocortisone involves reagents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents.
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Hydrocortisone and acetic acid are used in various fields:
Chemistry: As reagents in organic synthesis.
Biology: Studying the effects of corticosteroids on cellular processes.
Medicine: Treating inflammatory conditions and infections.
Industry: Used in the formulation of pharmaceuticals and personal care products
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin/Dexamethasone: Another otic solution used for ear infections.
Hydrocortisone/Neomycin/Polymyxin B: A combination used for similar indications.
Uniqueness
Hydrocortisone and acetic acid is unique due to its dual action of anti-inflammatory and antimicrobial properties, making it highly effective for treating infections with inflammation .
Properties
CAS No. |
67489-69-4 |
|---|---|
Molecular Formula |
C23H34O7 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
acetic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5.C2H4O2/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-2(3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;1H3,(H,3,4)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
GJKZSRRLOZYBPO-WDCKKOMHSA-N |
Isomeric SMILES |
CC(=O)O.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
Canonical SMILES |
CC(=O)O.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


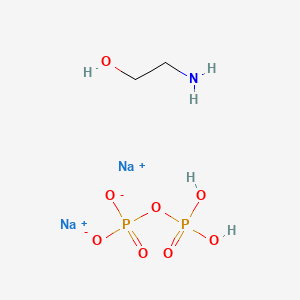
![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
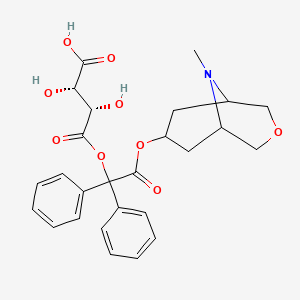
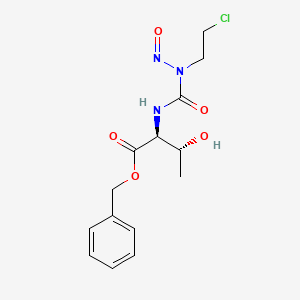
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
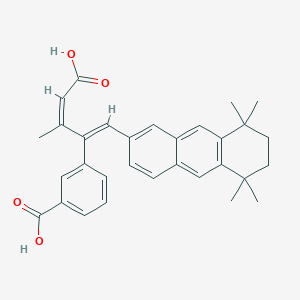
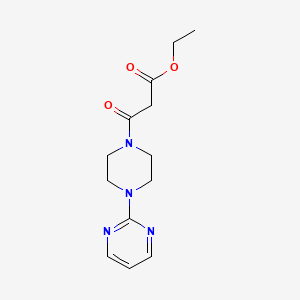
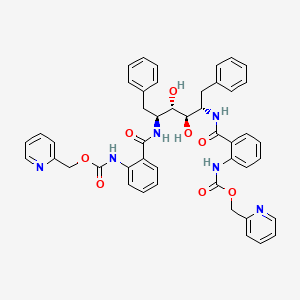
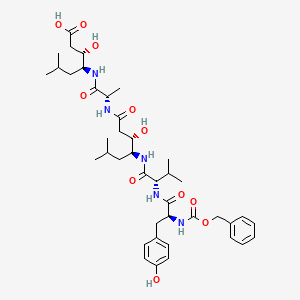
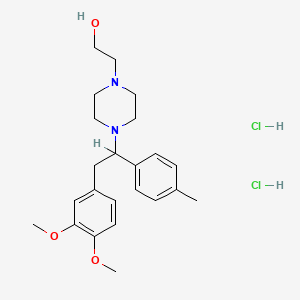
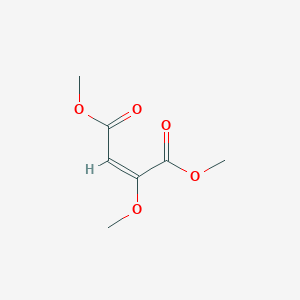

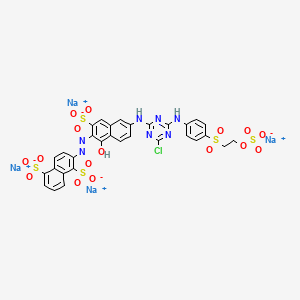
![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)
